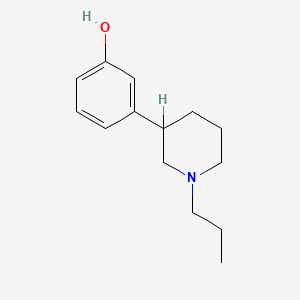
3-(1-propylpiperidin-3-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-propyl-3-piperidinyl)phenol is a member of piperidines.
生物活性
3-(1-Propylpiperidin-3-yl)phenol, also known by its chemical structure, has garnered attention in recent pharmacological research due to its potential biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant case studies, supported by diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is C13H19N, with a molecular weight of approximately 205.30 g/mol. The compound features a piperidine ring substituted with a propyl group and a phenolic hydroxyl group, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly:
- Sigma Receptors : This compound has been shown to modulate sigma receptors, which are implicated in neuroprotective effects and the modulation of neurotransmitter systems. Research indicates that sigma receptor activation can influence cognitive functions and may have therapeutic implications in neurodegenerative diseases .
- Dopamine Receptors : The compound's structure suggests potential interactions with dopamine receptors, which are critical in regulating mood, reward, and motor control. Studies indicate that compounds with similar structures can exhibit dopaminergic activity .
Biological Activity and Effects
Research has demonstrated several biological activities associated with this compound:
- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotection against oxidative stress and excitotoxicity, which are significant contributors to neurodegenerative disorders .
- Antidepressant-like Activity : Animal models have shown that compounds similar to this compound exhibit antidepressant-like effects, potentially through serotonin modulation .
- Analgesic Properties : Some studies have indicated that this compound may possess analgesic properties, making it a candidate for further investigation in pain management therapies .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Neuroprotection : A study involving animal models treated with this compound showed reduced neuronal damage after induced oxidative stress. The results indicated a significant decrease in markers of apoptosis compared to control groups .
- Behavioral Studies : In behavioral assessments, subjects administered with this compound displayed improved performance in tasks measuring cognitive function and reduced anxiety-like behaviors, suggesting its potential as an antidepressant or anxiolytic agent .
Comparative Analysis
To better understand the unique properties of this compound, a comparative analysis with similar compounds is presented below:
| Compound Name | Sigma Receptor Activity | Dopamine Receptor Activity | Neuroprotective Effects |
|---|---|---|---|
| This compound | Moderate | Moderate | Yes |
| Compound A (similar structure) | High | Low | Yes |
| Compound B (related phenol) | Low | High | No |
特性
CAS番号 |
75240-91-4 |
|---|---|
分子式 |
C14H21NO |
分子量 |
219.32 g/mol |
IUPAC名 |
3-(1-propylpiperidin-3-yl)phenol |
InChI |
InChI=1S/C14H21NO/c1-2-8-15-9-4-6-13(11-15)12-5-3-7-14(16)10-12/h3,5,7,10,13,16H,2,4,6,8-9,11H2,1H3 |
InChIキー |
HTSNFXAICLXZMA-UHFFFAOYSA-N |
SMILES |
CCCN1CCCC(C1)C2=CC(=CC=C2)O |
正規SMILES |
CCCN1CCCC(C1)C2=CC(=CC=C2)O |
同義語 |
3-(3-hydroxyphenyl)-N-n-propylpiperidine 3-PPP n-N-propyl-3(N-hydroxyphenyl)piperidine n-N-propyl-3-(3-hydroxyphenyl)piperidine n-N-propyl-3-(3-hydroxyphenyl)piperidine, (+-)-isomer n-N-propyl-3-(3-hydroxyphenyl)piperidine, R-(+)-isomer n-N-propyl-3-(3-hydroxyphenyl)piperidine, S-(-)-isomer preclamol |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















